molecular formula C16H13F3N6OS B3010853 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880801-80-9

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B3010853
CAS RN: 880801-80-9
M. Wt: 394.38
InChI Key: NCKQUBZOCZCCOI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amine, a pyridine, a triazole, a sulfanyl, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The compound’s structure suggests it could form various types of intermolecular interactions, including hydrogen bonding and pi stacking. These interactions could influence its physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, while the pyridine and triazole groups could act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, while its melting and boiling points would be influenced by the strength of its intermolecular interactions .

Scientific Research Applications

Synthesis of Metal–Organic Frameworks (MOFs)

This compound can serve as a ligand in the synthesis of MOFs. MOFs are highly ordered, porous materials that have applications in gas storage, separation, and catalysis. The pyridinyl and triazolyl groups in the compound can coordinate with metal ions to form complex structures with specific properties .

Anti-Cancer Agent Development

The structural motif of the compound, particularly the triazolyl group, is similar to that found in molecules that target the Nur77 protein, which is involved in cancer cell apoptosis. This suggests that the compound could be modified to develop novel anti-cancer agents .

Future Directions

Future research could explore the compound’s potential applications, based on its structure and properties. For example, it could be studied for potential uses in medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6OS/c17-16(18,19)11-4-1-5-12(7-11)22-13(26)9-27-15-24-23-14(25(15)20)10-3-2-6-21-8-10/h1-8H,9,20H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKQUBZOCZCCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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